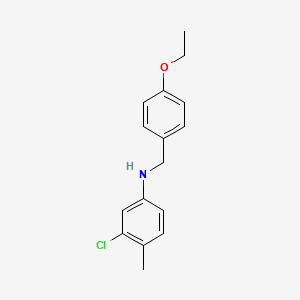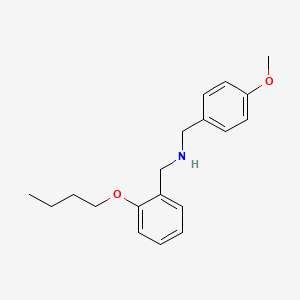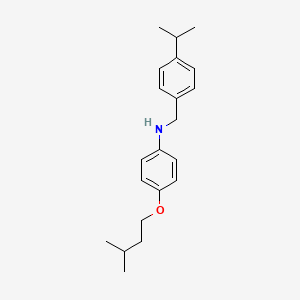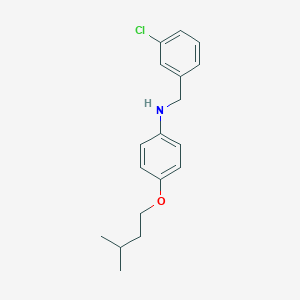![molecular formula C17H20ClNO B1385420 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline CAS No. 1040682-51-6](/img/structure/B1385420.png)
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline
描述
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline is a chemical compound with the molecular formula C17H20ClNO and a molecular weight of 289.80 g/mol . This compound is used in various scientific research studies due to its wide-ranging applications in fields like pharmaceuticals, materials science, and environmental studies.
准备方法
The synthesis of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline involves several steps. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(4-chloro-3-methylphenoxy)ethylamine. This intermediate is then reacted with 2,3-dimethylaniline under specific conditions to yield the final product .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.
化学反应分析
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted anilines .
科学研究应用
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline involves its interaction with specific molecular targets. For instance, it has been shown to activate certain potassium channels, such as K2P2.1 (TREK-1) and K2P10.1 (TREK-2), by binding to a cryptic selectivity filter binding site. This binding stabilizes an active “leak-mode” conformation, which influences neuronal excitability and responses to various stimuli .
相似化合物的比较
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline can be compared with other similar compounds, such as:
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide: This compound also activates potassium channels but has different structural features and binding properties.
2-(4-Chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides: These compounds have been studied for their antimicrobial and anthelmintic activities.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
属性
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-5-4-6-17(14(12)3)19-9-10-20-15-7-8-16(18)13(2)11-15/h4-8,11,19H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPSSAKHYYGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)
![N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline](/img/structure/B1385343.png)
![4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385345.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline](/img/structure/B1385347.png)
![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)


![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)
![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
